2-(Methylsulfanyl)-N-(pentan-2-yl)aniline
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Overview
Description
2-(Methylsulfanyl)-N-(pentan-2-yl)aniline is an organic compound characterized by the presence of a methylsulfanyl group attached to a phenyl ring, and an aniline moiety substituted with a pentan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroaniline and pentan-2-ylamine.
Nucleophilic Substitution: The 2-chloroaniline undergoes nucleophilic substitution with pentan-2-ylamine in the presence of a base, such as sodium hydroxide, to form the intermediate 2-(pentan-2-yl)aniline.
Thioether Formation: The intermediate is then reacted with methylthiol in the presence of a suitable catalyst, such as palladium on carbon, to introduce the methylsulfanyl group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-N-(pentan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
2-(Methylsulfanyl)-N-(pentan-2-yl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-N-(pentan-2-yl)aniline involves its interaction with molecular targets and pathways within biological systems. The methylsulfanyl group can participate in redox reactions, while the aniline moiety can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(Methylsulfanyl)aniline: Lacks the pentan-2-yl group, resulting in different chemical and biological properties.
N-(Pentan-2-yl)aniline:
2-(Ethylsulfanyl)-N-(pentan-2-yl)aniline: Contains an ethylsulfanyl group instead of a methylsulfanyl group, leading to variations in its chemical behavior.
Properties
Molecular Formula |
C12H19NS |
---|---|
Molecular Weight |
209.35 g/mol |
IUPAC Name |
2-methylsulfanyl-N-pentan-2-ylaniline |
InChI |
InChI=1S/C12H19NS/c1-4-7-10(2)13-11-8-5-6-9-12(11)14-3/h5-6,8-10,13H,4,7H2,1-3H3 |
InChI Key |
VHGORZWFQFNQDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)NC1=CC=CC=C1SC |
Origin of Product |
United States |
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